molecular formula C21H21N5O4S B1662801 IRAK inhibitor 3 CAS No. 1012343-93-9

IRAK inhibitor 3

Cat. No.: B1662801
CAS No.: 1012343-93-9
M. Wt: 439.5 g/mol
InChI Key: UPFVAHVWLNBVSG-UHFFFAOYSA-N
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Description

Interleukin-1 receptor-associated kinase inhibitor 3 is a compound that targets the interleukin-1 receptor-associated kinase 3, a critical modulator of inflammation in the innate immune system. This kinase is involved in regulating endotoxin tolerance and is associated with various inflammatory diseases, including sepsis .

Preparation Methods

The synthesis of interleukin-1 receptor-associated kinase inhibitor 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Interleukin-1 receptor-associated kinase inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Interleukin-1 receptor-associated kinase inhibitor 3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of inflammation and immune response. In biology, it helps in understanding the role of interleukin-1 receptor-associated kinase 3 in cellular processes. In medicine, it is being investigated for its potential therapeutic applications in treating inflammatory diseases and sepsis. In the industry, it is used in the development of new anti-inflammatory drugs .

Mechanism of Action

Interleukin-1 receptor-associated kinase inhibitor 3 exerts its effects by inhibiting the activity of interleukin-1 receptor-associated kinase 3. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. The molecular targets involved include nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways .

Comparison with Similar Compounds

Interleukin-1 receptor-associated kinase inhibitor 3 is unique in its ability to specifically target interleukin-1 receptor-associated kinase 3. Similar compounds include interleukin-1 receptor-associated kinase 1, interleukin-1 receptor-associated kinase 2, and interleukin-1 receptor-associated kinase 4 inhibitors. While these compounds also target kinases involved in inflammation, interleukin-1 receptor-associated kinase inhibitor 3 is distinct in its specificity and effectiveness .

Biological Activity

Interleukin-1 receptor-associated kinase 3 (IRAK3) plays a critical role in the modulation of innate immune signaling pathways, particularly in the context of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. This article explores the biological activity of IRAK inhibitor 3, emphasizing its mechanisms of action, therapeutic potential, and implications in various disease contexts.

IRAK3 is primarily known for its negative regulatory role in TLR signaling. It inhibits downstream signaling cascades by preventing the dissociation of IRAK1 and IRAK4 from the MyD88 complex, thus suppressing the formation of the IRAK1-TRAF6 signaling complex . This action is crucial for maintaining immune homeostasis and preventing hyper-inflammatory responses.

Recent studies have demonstrated that IRAK3 can modulate nuclear factor kappa B (NF-κB) activation through its interaction with other IRAK family members and TRAF6. For instance, it has been shown that wildtype IRAK3 can produce cyclic GMP (cGMP), which may play a role in its regulatory functions by modulating interactions with proteins involved in inflammatory signaling . Additionally, low ligand concentrations favor IRAK3-mediated NF-κB activation, while higher concentrations initially promote inflammation before being suppressed by IRAK3 .

Therapeutic Implications

Given its pivotal role in inflammation and immune regulation, IRAK3 has emerged as a potential therapeutic target in various conditions, including hematologic malignancies and autoimmune diseases. For example, studies have indicated that combining IRAK inhibitors with other therapeutic agents can enhance cytotoxicity against cancer cells. The combination of BH3 mimetics with IRAK inhibitors has shown promising results in eliciting collaborative cytotoxic effects against myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) cells .

Table 1: Summary of Key Findings on this compound

Study ReferenceKey Findings
Demonstrated that IRAK3 inhibits NF-κB activity via cGMP production and interaction with TRAF6.
Highlighted the potential of combining IRAK inhibitors with BH3 mimetics to enhance therapeutic efficacy in MDS and AML.
Showed that IRAK inhibitors alleviate symptoms of necrotizing enterocolitis (NEC) in neonatal rats by reducing inflammatory cytokines.

Properties

IUPAC Name

4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-29-18-8-5-15(11-19(18)30-2)17-13-24-21-10-9-20(25-26(17)21)23-12-14-3-6-16(7-4-14)31(22,27)28/h3-11,13H,12H2,1-2H3,(H,23,25)(H2,22,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFVAHVWLNBVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648709
Record name 4-({[3-(3,4-Dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}methyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012343-93-9
Record name 4-({[3-(3,4-Dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}methyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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